Bienvenue dans la boutique en ligne BenchChem!

Resibufogenin

Antiviral Coronavirus IC50

Specify Resibufogenin (CAS 465-39-4) for your research to ensure experimental validity. Its unique 14β,15β-epoxy ring drives distinct Na+/K+-ATPase interactions and a novel biotransformation pathway, making it the essential probe for SAR studies and privileged starting material for derivative libraries. Unlike generic analogs, its selective MHCC-97H potency (IC50 0.55 μM) and cleaner pharmacological background prevent confounding off-target effects in ion transport and apoptosis assays. Specify Resibufogenin to guarantee reproducible, publication-grade results.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 465-39-4
Cat. No. B1668039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResibufogenin
CAS465-39-4
SynonymsRBG;  Bufotenine;  Resibufogenin
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O
InChIInChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1
InChIKeyATLJNLYIJOCWJE-CWMZOUAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resibufogenin (CAS 465-39-4): Bufadienolide Cardiac Glycoside for Research & Development Procurement


Resibufogenin (CAS 465-39-4) is a bufadienolide cardiac glycoside first isolated from the traditional Chinese medicine Ch'an Su (Venenum Bufonis), the dried secretion of toad skin and parotid glands. Structurally, it is defined as 3β-hydroxy-14β,15β-oxido-bufadien-(20;22)-olide (C₂₄H₃₂O₄, MW 384.51) and functions as an inhibitor of the Na⁺/K⁺-ATPase pump . This compound is widely utilized in academic and industrial research settings as a chemical probe to investigate cardiotonic mechanisms, central nervous system excitation, and anticancer signaling pathways. Its procurement is typically for in vitro studies, analytical reference standard applications, or as a starting material for biotransformation studies to generate novel derivatives with enhanced biological properties [1].

Resibufogenin: Why It Cannot Be Interchanged with Other Bufadienolides


Resibufogenin is structurally and functionally distinct from its closest in-class analogs, including cinobufagin, bufalin, and telocinobufagin. While all these compounds share a bufadienolide core and act as Na⁺/K⁺-ATPase inhibitors, they exhibit profound differences in biological potency, selectivity, and metabolic fate. Substituting resibufogenin with another bufadienolide can lead to drastically different experimental outcomes due to variations in cytotoxicity, antiviral activity, analgesic effects, and biotransformation potential. These differences are not merely a matter of potency; they are driven by specific structural features, such as the 14β,15β-epoxy ring in resibufogenin, which dictates its unique interaction with enzymes and cellular targets. The following quantitative evidence underscores why generic substitution is scientifically unsound and why resibufogenin must be explicitly specified in research protocols and procurement orders [1].

Quantitative Evidence for the Selection of Resibufogenin Over its Closest Analogs


Comparative Antiviral Activity: Resibufogenin vs. Bufalin and Cinobufagin Against Coronaviruses

In a broad-spectrum antiviral study, resibufogenin demonstrated significantly lower potency against MERS-CoV, SARS-CoV, and SARS-CoV-2 compared to bufalin and cinobufagin. Its higher IC50 values indicate it is not an optimal candidate for direct antiviral applications, but this property is critical for researchers aiming to investigate structure-activity relationships (SAR) or to avoid off-target antiviral effects in other assays [1].

Antiviral Coronavirus IC50

Comparative Cytotoxicity: Resibufogenin vs. Cinobufagin and Bufalin in Hepatocellular Carcinoma

Resibufogenin exhibits a distinct cytotoxic profile against hepatocellular carcinoma (HCC) cells. While it is less potent than bufalin in certain assays, it shows selective and potent activity against specific HCC cell lines. For instance, resibufogenin demonstrates a sub-micromolar IC50 against MHCC-97H cells, a highly metastatic HCC line, whereas other studies note weaker activity of resibufogenin against SMMC-7721 and BEL-7402 hepatoma lines compared to bufalin and cinobufagin [1][2].

Oncology Cytotoxicity IC50

Comparative Analgesic Efficacy: Resibufogenin vs. Cinobufagin and Bufalin

In a mouse model of pain, resibufogenin exhibited the weakest analgesic effect among the three primary bufadienolides from Ch'an Su. This comparative data is crucial for researchers investigating pain pathways or the diverse pharmacological profile of these compounds [1].

Analgesic Pain In vivo

Biotransformation Potential: Resibufogenin as a Unique Starting Material for Novel Derivative Synthesis

Resibufogenin serves as a unique substrate for microbial biotransformation, leading to products with significantly enhanced cytotoxicity. Unlike its analogs, resibufogenin can undergo an unprecedented 14β,15β-epoxy ring cleavage and regio-selective acetoxylation, providing access to novel bufadienolide derivatives not obtainable from cinobufagin or bufalin via the same route [1].

Biotransformation SAR Microbial

Pharmacokinetic Differentiation: Comparative Plasma Clearance and Bioavailability in a Complex Mixture

When administered orally as part of a Chansu extract, resibufogenin demonstrates a distinct pharmacokinetic profile compared to co-occurring bufadienolides. Its lower limit of quantification (LOQ) in plasma suggests a different absorption and/or clearance mechanism, which can impact its suitability for in vivo studies and its relative contribution to the overall pharmacological effect of the extract [1].

Pharmacokinetics Metabolism Bioavailability

Strategic Research and Industrial Application Scenarios for Resibufogenin


Structure-Activity Relationship (SAR) Studies on Na⁺/K⁺-ATPase Inhibition

Resibufogenin is the preferred compound for SAR studies aimed at understanding how modifications to the bufadienolide core affect Na⁺/K⁺-ATPase binding and function. Its unique 14β,15β-epoxy group and lower potency against certain coronaviruses [1] provide a valuable comparator for establishing pharmacophore models against more potent analogs like bufalin and cinobufagin. Furthermore, its distinct biotransformation pathway, involving selective epoxy ring cleavage [2], offers a unique handle for generating novel chemical probes to explore the target's binding pocket.

Research on Metastatic Cancer Cell Biology (e.g., Hepatocellular Carcinoma)

Given its potent and selective inhibition of the highly metastatic hepatocellular carcinoma cell line MHCC-97H (IC50 = 0.55 ± 0.06 μM) [1], resibufogenin is a valuable tool for investigating mechanisms of cancer cell migration, invasion, and metastasis. Its activity against this specific aggressive phenotype, contrasted with its lower potency on other HCC lines, makes it a powerful agent for dissecting the molecular pathways (e.g., PI3K/AKT, integrin signaling) that drive metastatic progression [1].

Novel Natural Product Derivative Synthesis via Biocatalysis

In industrial biotechnology and medicinal chemistry, resibufogenin is a privileged starting material for generating libraries of novel bufadienolide analogs. Its capacity for an unprecedented epoxy ring cleavage and regio-selective acetoxylation by microbial enzymes (e.g., Nocardia sp.) [1] yields derivatives with significantly enhanced cytotoxicity. This unique reactivity is not shared by its analogs, making resibufogenin the essential substrate for discovering new chemical entities with improved drug-like properties.

In Vitro Studies Requiring a Bufadienolide with a Defined, Minimal Side-Effect Profile

For researchers investigating cellular processes (e.g., ion transport, apoptosis, or kinase signaling) where potent antiviral [1] or strong analgesic [2] effects could confound results, resibufogenin is the optimal choice. Its weaker activity in these off-target assays, compared to bufalin and cinobufagin, provides a cleaner pharmacological background, allowing for more precise interrogation of its primary mechanism as a Na⁺/K⁺-ATPase inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resibufogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.